molecular formula C15H19N5O B2729925 1-{2-Cyclopropylpyrazolo[1,5-a]pyrazin-4-yl}piperidine-4-carboxamide CAS No. 2415622-12-5

1-{2-Cyclopropylpyrazolo[1,5-a]pyrazin-4-yl}piperidine-4-carboxamide

Cat. No.: B2729925
CAS No.: 2415622-12-5
M. Wt: 285.351
InChI Key: ZWGDMLBFYVNFBT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-{2-Cyclopropylpyrazolo[1,5-a]pyrazin-4-yl}piperidine-4-carboxamide is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structure, which includes a cyclopropyl group attached to a pyrazolo[1,5-a]pyrazine core, and a piperidine-4-carboxamide moiety. The combination of these functional groups imparts unique chemical and biological properties to the compound, making it a valuable subject of study.

Preparation Methods

The synthesis of 1-{2-Cyclopropylpyrazolo[1,5-a]pyrazin-4-yl}piperidine-4-carboxamide typically involves multiple steps, each requiring specific reagents and conditions. One common synthetic route includes the following steps:

    Formation of the Pyrazolo[1,5-a]pyrazine Core: This step involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a substituted hydrazine with a suitable diketone can yield the pyrazolo[1,5-a]pyrazine core.

    Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via a cyclopropanation reaction, often using reagents like diazomethane or cyclopropylcarbene precursors.

    Attachment of the Piperidine-4-carboxamide Moiety:

Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing advanced techniques such as microwave-assisted synthesis or flow chemistry .

Chemical Reactions Analysis

1-{2-Cyclopropylpyrazolo[1,5-a]pyrazin-4-yl}piperidine-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups under suitable conditions.

Common reagents and conditions for these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and controlled temperatures (e.g., reflux conditions). Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

1-{2-Cyclopropylpyrazolo[1,5-a]pyrazin-4-yl}piperidine-4-carboxamide has a wide range of scientific research applications:

    Chemistry: The compound serves as a building block for the synthesis of more complex molecules, enabling the exploration of new chemical reactions and pathways.

    Biology: It is used in biological studies to investigate its effects on cellular processes and pathways, often serving as a tool compound in biochemical assays.

    Medicine: The compound has potential therapeutic applications, particularly in the development of drugs targeting specific enzymes or receptors. It has shown promise in preclinical studies for its anticancer and anti-inflammatory properties.

    Industry: In the pharmaceutical industry, the compound is used in the development of new drug candidates and formulations

Mechanism of Action

The mechanism of action of 1-{2-Cyclopropylpyrazolo[1,5-a]pyrazin-4-yl}piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and catalytic activity. Additionally, it may modulate receptor activity by acting as an agonist or antagonist, influencing downstream signaling pathways. These interactions result in various biological effects, including the inhibition of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

1-{2-Cyclopropylpyrazolo[1,5-a]pyrazin-4-yl}piperidine-4-carboxamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and the presence of the cyclopropyl group, which imparts distinct chemical and biological properties.

Conclusion

This compound is a compound of significant interest due to its unique structure and diverse applications in scientific research. Its synthesis involves multiple steps, and it undergoes various chemical reactions. The compound has promising applications in chemistry, biology, medicine, and industry, with a mechanism of action that involves interaction with specific molecular targets. Its comparison with similar compounds highlights its distinct properties and potential for further exploration.

Properties

IUPAC Name

1-(2-cyclopropylpyrazolo[1,5-a]pyrazin-4-yl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N5O/c16-14(21)11-3-6-19(7-4-11)15-13-9-12(10-1-2-10)18-20(13)8-5-17-15/h5,8-11H,1-4,6-7H2,(H2,16,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWGDMLBFYVNFBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NN3C=CN=C(C3=C2)N4CCC(CC4)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.